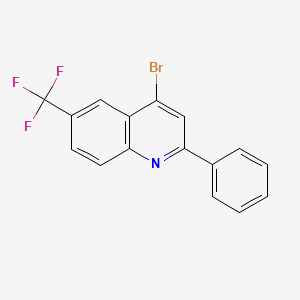
4-Bromo-2-phenyl-6-trifluoromethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-phenyl-6-trifluoromethylquinoline is an organic compound with a unique molecular structure that includes a bromine atom, a phenyl group, and a trifluoromethyl group attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method is the cyclization of 2-trifluoromethylaniline with appropriate reagents to form the quinoline core, followed by bromination and phenylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Bromo-2-phenyl-6-trifluoromethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinoline N-oxides.
科学研究应用
4-Bromo-2-phenyl-6-trifluoromethylquinoline has several scientific research applications:
作用机制
The mechanism of action of 4-Bromo-2-phenyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: This compound has a similar quinoline core but with a fluorine atom instead of a phenyl group.
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline: Another similar compound with a fluorine atom at the 6-position instead of a phenyl group.
Uniqueness
4-Bromo-2-phenyl-6-trifluoromethylquinoline is unique due to the presence of both a phenyl group and a trifluoromethyl group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1189106-10-2 |
|---|---|
分子式 |
C16H9BrF3N |
分子量 |
352.15 g/mol |
IUPAC 名称 |
4-bromo-2-phenyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9BrF3N/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)16(18,19)20/h1-9H |
InChI 键 |
WCQLYWNDNMHCQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















